Tert-butyl3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate
Description
Tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate is a bicyclic azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a cyano substituent, and a 2-hydroxyethyl side chain. The azetidine ring’s small size and rigidity make it a valuable scaffold in medicinal chemistry, particularly for modulating pharmacokinetic properties. The cyano group enhances electrophilicity, enabling further functionalization (e.g., hydrolysis to carboxylic acids), while the hydroxyethyl group contributes to solubility in polar solvents due to hydrogen bonding . This compound is typically synthesized via nucleophilic addition reactions under cryogenic conditions (−78°C) using strong bases like LiHMDS, followed by quenching with electrophiles .
Properties
Molecular Formula |
C11H18N2O3 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-7-11(6-12,8-13)4-5-14/h14H,4-5,7-8H2,1-3H3 |
InChI Key |
MIBZBKOGPHOYRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCO)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl cyanoacetate under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Chemical Reactions Analysis
Tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Scientific Research Applications
Tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. The hydroxyethyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Azetidine Derivatives
Below is a detailed comparison of tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate with structurally analogous compounds, focusing on substituent effects, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Differences
Reactivity: The cyano group in the target compound enables hydrolysis to carboxylic acids (e.g., conversion to tert-butyl 3-carboxy-3-(2-hydroxyethyl)azetidine-1-carboxylate under basic conditions) . Hydroxyethyl derivatives (e.g., CAS 152537-03-6) lack this reactivity but exhibit superior solubility in aqueous media due to hydrogen bonding . Bromoethyl analogs (CAS 1420859-80-8) are ideal for SN2 reactions, whereas methyl-substituted azetidines (e.g., compound 26) resist electrophilic attacks due to steric bulk .
Synthetic Accessibility: The target compound requires cryogenic conditions (−78°C) and strong bases (LiHMDS) for regioselective substitution, achieving moderate yields (e.g., 74% for tert-butyl 3-allyl-3-cyanoazetidine-1-carboxylate) . Hydroxyethyl derivatives are synthesized via milder conditions but may require chromatographic purification due to polar byproducts .
Biological and Physicochemical Properties: Cyano groups reduce solubility (log S = −2.5 predicted) compared to hydroxyethyl derivatives (log S = −1.8) . Amino-substituted azetidines (e.g., CAS 1262411-27-7) show higher membrane permeability (BBB score: 0.8) due to basicity, unlike neutral cyano analogs .
Table 2: Physicochemical Data
Biological Activity
Tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate is a novel compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 226.27 g/mol. Its structure includes a tert-butyl group, a cyano group, and a hydroxyethyl group attached to an azetidine ring, which contributes to its unique biological properties.
Antimicrobial Properties
Research indicates that tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate exhibits notable antimicrobial activity. Studies have shown that it interacts with bacterial cell membranes, leading to increased permeability and ultimately cell death. The cyano group in the structure acts as an electrophile, enhancing its interaction with microbial targets.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it induces apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231) and others. The mechanism involves the activation of caspase pathways, leading to programmed cell death .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Apoptosis Induction (Fold Increase) |
|---|---|---|
| MDA-MB-231 | 7.24 | 5 |
| Hs 578T | 1.06 | 3 |
| BT-20 | 15.1 | 4 |
The biological activity of tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate can be attributed to its ability to bind selectively to specific enzymes and receptors involved in cell signaling pathways. The hydroxyethyl group facilitates hydrogen bonding with target biomolecules, enhancing specificity.
Interaction Studies
Interaction studies have revealed that the compound has a high binding affinity for certain proteins involved in cancer progression and microbial resistance mechanisms. This specificity may lead to the development of targeted therapies that minimize side effects compared to traditional chemotherapeutics .
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Breast Cancer Model : In a study involving MDA-MB-231 cells, treatment with tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate resulted in significant tumor reduction in xenograft models, demonstrating its potential as an effective anticancer agent.
- Antimicrobial Efficacy : A comparative study against common pathogens showed that this compound outperformed traditional antibiotics in terms of both potency and speed of action, suggesting its potential as a new class of antimicrobial agents.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amine sites during intermediate steps .
- Cyano Group Introduction : Nitrile formation via nucleophilic substitution or Strecker-type reactions under controlled pH (e.g., 8–10) and temperature (0–25°C) .
- Hydroxyethyl Functionalization : Alkylation of the azetidine ring with ethylene oxide or 2-bromoethanol, requiring anhydrous conditions and catalysts like NaH .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization to isolate the final product .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and Boc-group integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and detection of synthetic byproducts .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>95% required for biological assays) .
- Thermogravimetric Analysis (TGA) : To evaluate thermal stability and hygroscopicity, critical for storage protocols .
Q. What are the primary research applications of this compound in medicinal chemistry and organic synthesis?
- Methodological Answer :
- Medicinal Chemistry : Serves as a scaffold for kinase inhibitors or GPCR modulators due to its rigid azetidine core and polar substituents (cyano, hydroxyethyl) .
- Organic Synthesis : Used in ring-opening reactions to generate β-amino alcohols or as a precursor for spirocyclic compounds via intramolecular cyclization .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and minimize side products during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) to identify optimal conditions .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates .
- Side Product Mitigation : Employ scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents .
Q. How should contradictory data between theoretical predictions (e.g., computational models) and experimental results (e.g., reaction yields) be resolved?
- Methodological Answer :
- Re-evaluate Computational Parameters : Adjust density functional theory (DFT) settings (e.g., solvation models, basis sets) to better align with experimental conditions .
- Control Experiments : Repeat reactions with rigorously dried solvents or alternative protecting groups (e.g., Fmoc instead of Boc) to isolate variables .
- Impurity Analysis : Use LC-MS to identify trace byproducts (e.g., de-Boc derivatives) that may skew yield calculations .
Q. What computational modeling approaches are used to predict this compound’s reactivity and target interactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding kinetics (e.g., with GROMACS) to prioritize biological targets .
- Docking Studies : Use AutoDock Vina to screen against protein databases (e.g., PDB) for potential enzyme inhibition .
- Reactivity Descriptors : Calculate Fukui indices to predict sites for electrophilic/nucleophilic attacks .
Q. What strategies mitigate stability issues (e.g., hydrolysis, oxidation) during storage and handling?
- Methodological Answer :
- Storage : Store at –80°C under argon in amber vials to prevent UV-induced degradation .
- Lyophilization : Convert to a stable lyophilized powder for long-term storage .
- Stabilizers : Add antioxidants (e.g., BHT) to solutions to prevent radical-mediated oxidation .
Q. How does the pharmacological profile of this compound compare to structurally related azetidine derivatives?
- Methodological Answer :
- SAR Studies : Replace the cyano group with carbamate or amide moieties to assess changes in bioavailability and target affinity .
- Metabolic Stability Assays : Compare hepatic microsomal half-lives with analogs (e.g., tert-butyl 3-(aminomethyl)azetidine-1-carboxylate) to optimize drug-likeness .
- Toxicity Screening : Use zebrafish embryos or HEK293 cells to evaluate cytotoxicity relative to bromothiophene or pyridinyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
